5-Fluoro-2-(methylamino)benzonitrile

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Fluoro-2-(methylamino)benzonitrile (CAS 1368967-21-8) is a di-substituted benzonitrile derivative with a fluorine atom at the 5-position and a methylamino group at the 2-position on the phenyl ring, with molecular formula C₈H₇FN₂ and molecular weight 150.15 g/mol. This compound is classified as a fluorinated aromatic building block and is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other enzyme-targeting drug candidates.

Molecular Formula C8H7FN2
Molecular Weight 150.156
CAS No. 1368967-21-8
Cat. No. B2510414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methylamino)benzonitrile
CAS1368967-21-8
Molecular FormulaC8H7FN2
Molecular Weight150.156
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)F)C#N
InChIInChI=1S/C8H7FN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3
InChIKeyBPCRUEPTQWYLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-(methylamino)benzonitrile (CAS 1368967-21-8): A Differentiated Fluorinated Benzonitrile Building Block for Kinase-Targeted Medicinal Chemistry


5-Fluoro-2-(methylamino)benzonitrile (CAS 1368967-21-8) is a di-substituted benzonitrile derivative with a fluorine atom at the 5-position and a methylamino group at the 2-position on the phenyl ring, with molecular formula C₈H₇FN₂ and molecular weight 150.15 g/mol . This compound is classified as a fluorinated aromatic building block and is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other enzyme-targeting drug candidates [1]. The combination of the electron-withdrawing nitrile group, the lipophilicity-enhancing fluorine substituent, and the hydrogen-bond-capable secondary amine provides a distinctive pharmacophoric pattern that is not simultaneously present in common close analogs such as 2-(methylamino)benzonitrile (lacking fluorine) or 5-fluoro-2-aminobenzonitrile (lacking N-methylation) . It is important to note that published primary literature containing direct head-to-head quantitative comparative data for this specific compound against its closest analogs is extremely scarce; the compound is predominantly utilized as a research intermediate rather than as a final bioactive entity studied in comparative biological assays .

Why 5-Fluoro-2-(methylamino)benzonitrile Cannot Be Replaced by Non-Fluorinated or De-methylated Analogs in Structure-Based Designs


The simultaneous presence of the 5-fluoro and 2-methylamino substituents on the benzonitrile core creates a unique electronic and steric environment that cannot be replicated by simple substitution with non-fluorinated analogs (e.g., 2-(methylamino)benzonitrile, CAS 17583-40-3) or de-methylated variants (e.g., 5-fluoro-2-aminobenzonitrile, CAS 77123-60-5) . The 5-fluoro substituent increases molecular weight from 132.16 to 150.15 g/mol and alters the electron density distribution on the aromatic ring through its strong inductive electron-withdrawing effect, which influences both the reactivity of the nitrile group in downstream transformations and the metabolic stability of derived compounds [1]. The 2-methylamino group provides a secondary amine that can act as both a hydrogen bond donor and acceptor, a capability absent in the primary amino analog . Furthermore, the 5-fluoro-2-(methylamino)aryl motif has been specifically utilized in the design of kinase inhibitors, as evidenced by the ERK2 inhibitor 5-fluoro-2-(methylamino)benzenesulfonamide (SA), which demonstrated a docking binding affinity of −91.213 kcal/mol compared to −86.198 kcal/mol for doxorubicin against the same target [2]. Generic substitution with an analog missing either the fluorine or the N-methyl group would fundamentally alter the electronic properties, hydrogen-bonding capacity, and lipophilicity balance that medicinal chemists rely upon when constructing structure-activity relationships [3].

Quantitative Differentiation Evidence for 5-Fluoro-2-(methylamino)benzonitrile vs. Closest Analogs


Molecular Weight and Physicochemical Differentiation: 5-Fluoro-2-(methylamino)benzonitrile vs. Non-Fluorinated Analog (2-(Methylamino)benzonitrile)

The presence of the 5-fluoro substituent increases the molecular weight by 18.0 Da (from 132.16 to 150.15 g/mol) and introduces a strong electron-withdrawing inductive effect compared to the non-fluorinated analog 2-(methylamino)benzonitrile (CAS 17583-40-3). This mass difference and altered electron distribution affect both the compound's chromatographic behavior and its reactivity in downstream synthetic transformations such as nucleophilic aromatic substitution and cross-coupling reactions . The fluorine atom also enhances metabolic stability by blocking potential sites of cytochrome P450-mediated oxidative metabolism at the 5-position, a well-established advantage of fluorination in drug design [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

N-Methylation Differentiation: 5-Fluoro-2-(methylamino)benzonitrile vs. Primary Amino Analog (5-Fluoro-2-aminobenzonitrile)

The 2-methylamino group (secondary amine, -NHCH₃) distinguishes the target compound from 5-fluoro-2-aminobenzonitrile (CAS 77123-60-5, primary amine, -NH₂). The secondary amine possesses one hydrogen bond donor (N-H) and can function as a hydrogen bond acceptor, while the N-methyl group introduces steric bulk and increased lipophilicity relative to the primary amino analog . This substitution pattern influences both the compound's boiling point, its reactivity profile (mono-alkylation vs. bis-alkylation potential), and its ability to serve as a precursor for tertiary amine derivatives through further N-alkylation . Price data indicates that the target compound commands a different market position: 5-fluoro-2-(methylamino)benzonitrile is priced at approximately $414/1g (95% purity, Enamine) [1] compared to 5-fluoro-2-aminobenzonitrile at approximately $1,190/1g (purity unspecified) [2].

Medicinal Chemistry Hydrogen Bonding SAR Development

Halogen Differentiation: 5-Fluoro vs. 5-Chloro-2-(methylamino)benzonitrile — Impact on Electronic Properties and Synthetic Utility

The target compound bears a fluorine atom at the 5-position, whereas 5-chloro-2-(methylamino)benzonitrile (CAS 85702-70-1) contains a chlorine atom. Fluorine (van der Waals radius: 1.47 Å; electronegativity: 3.98) and chlorine (van der Waals radius: 1.75 Å; electronegativity: 3.16) differ substantially in size and electronic character, resulting in distinct properties for the derived analogs [1]. The smaller fluorine atom is a closer isostere of hydrogen (van der Waals radius: 1.20 Å), causing less steric perturbation in receptor binding pockets, while its higher electronegativity exerts a stronger inductive electron-withdrawing effect that can modulate the reactivity of the nitrile group and the basicity of the methylamino group [2]. The molecular weight difference (150.15 vs. 166.61 g/mol, Δ = −16.46 g/mol) also favors the fluorinated compound for lead optimization where lower molecular weight is desirable for compliance with Lipinski's Rule of Five .

Halogen Bonding Metabolic Stability Synthetic Chemistry

Safety and Handling Profile: GHS Classification of 5-Fluoro-2-(methylamino)benzonitrile

According to the Globally Harmonized System (GHS) classification provided by Fluorochem, 5-fluoro-2-(methylamino)benzonitrile carries the GHS07 pictogram (Harmful/Irritant) with Signal Word 'Warning' and four hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This GHS profile is consistent with the compound's benzonitrile core structure bearing a secondary amine functionality, and informs appropriate personal protective equipment (PPE) requirements and storage conditions during procurement planning . The compound is recommended for storage at room temperature under sealed, dry conditions .

Laboratory Safety Chemical Handling Procurement Compliance

Kinase Inhibitor Scaffold Validation: ERK2 Binding Affinity of the 5-Fluoro-2-(methylamino)aryl Core

The 5-fluoro-2-(methylamino)aryl scaffold — which constitutes the core structure of 5-fluoro-2-(methylamino)benzonitrile — has been independently validated in the context of kinase inhibition through the study of 5-fluoro-2-(methylamino)benzenesulfonamide (SA), a direct structural analog in which the nitrile group (-C≡N) of the target compound is replaced by a sulfonamide group (-SO₂NH₂) [1]. In this study, SA demonstrated a molecular docking binding affinity of −91.213 kcal/mol against the ERK2 kinase target, outperforming doxorubicin (−86.198 kcal/mol) by a margin of −5.015 kcal/mol and the native ligand catechol [1]. SA also exhibited dose-dependent cytotoxicity against A549 non-small cell lung cancer cells with an IC₅₀ of 57.80 μM at 48 hours and notably inhibited cell migration in wound healing assays [1]. The 100 ns molecular dynamics simulations confirmed the stability of the SA-ERK2 complex, and ADMET predictions indicated a favorable pharmacokinetic and safety profile consistent with Lipinski's Rule of Five [1].

Kinase Inhibition ERK2 Molecular Docking Non-Small Cell Lung Cancer

Optimal Procurement and Application Scenarios for 5-Fluoro-2-(methylamino)benzonitrile Based on Evidenced Differentiation


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs Requiring Fluorinated ortho-Methylamino Benzonitrile Building Blocks

Medicinal chemistry teams engaged in kinase inhibitor development should select 5-fluoro-2-(methylamino)benzonitrile when the synthetic route requires an ortho-methylamino benzonitrile core with a fluorine substituent at the 5-position for metabolic stability and electronic tuning. As demonstrated by the ERK2 inhibitor SA study [1], the 5-fluoro-2-(methylamino)aryl scaffold yields binding affinity improvements of ~5 kcal/mol over doxorubicin in docking simulations. The target compound's nitrile group provides a synthetic handle for further elaboration (hydrolysis to amides/acids, reduction to amines, cycloaddition to heterocycles) that is absent in the corresponding sulfonamide analog. When SAR exploration demands a fluorinated, N-methylated aniline equivalent, this compound is the appropriate procurement choice over the non-fluorinated analog 2-(methylamino)benzonitrile (which lacks the metabolic stability benefits of fluorination [2]) or 5-fluoro-2-aminobenzonitrile (which would require additional N-methylation steps and protecting group chemistry [3]).

Fragment-Based Drug Discovery (FBDD) Library Construction for Fluorine-Enabled ¹⁹F NMR Screening

The presence of a single fluorine atom in 5-fluoro-2-(methylamino)benzonitrile makes it suitable for inclusion in fragment libraries designed for ¹⁹F NMR-based screening, a technique that exploits the 100% natural abundance and high gyromagnetic ratio of ¹⁹F to detect weak fragment-target interactions with high sensitivity [1]. Compared to the chloro analog 5-chloro-2-(methylamino)benzonitrile (MW 166.61), the fluorinated target compound has a lower molecular weight (MW 150.15), yielding better ligand efficiency (LE) and fit within fragment libraries where MW < 250 Da is typically required [2]. The fluorine atom also serves as a convenient spectroscopic probe that can report on binding events through chemical shift perturbation, a capability not available with the non-halogenated analog [3].

Synthesis of N-Alkylated Tertiary Amine Pharmacophores via Selective Mono-Alkylation of the Secondary Methylamino Group

In synthetic routes where a tertiary N-methyl-N-alkyl aniline motif is required, 5-fluoro-2-(methylamino)benzonitrile offers a strategic advantage over 5-fluoro-2-aminobenzonitrile because the secondary amine can be directly mono-alkylated (e.g., via reductive amination or nucleophilic substitution) without the need for protecting group strategies to prevent bis-alkylation [1]. This can reduce the synthetic step count by 1-2 steps compared to starting from the primary amine analog, translating to time and cost savings in multi-step synthetic sequences. At a procurement cost of approximately $414/1g from Enamine [2], the target compound also provides a favorable cost-per-synthetic-step ratio, particularly when scaled to multi-gram quantities for lead optimization campaigns.

Computational Chemistry and Molecular Modeling Studies Utilizing the 5-Fluoro-2-(methylamino)aryl Pharmacophore

Computational chemists conducting virtual screening, pharmacophore modeling, or free energy perturbation (FEP) calculations can use 5-fluoro-2-(methylamino)benzonitrile as a reference structure for generating fluorinated analog libraries. The compound's relatively small size (MW 150.15, 11 heavy atoms) and well-defined substitution pattern make it suitable as a core scaffold for in silico enumeration of virtual compound libraries [1]. The validated ERK2 docking data for the structurally related sulfonamide analog [2] provides a benchmark for assessing whether computational predictions using this scaffold yield results consistent with experimental binding data, supporting the integration of this building block into computational workflow validation sets.

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